molecular formula C22H23Br2P B031415 (4-Bromobutyl)triphenylphosphonium bromide CAS No. 7333-63-3

(4-Bromobutyl)triphenylphosphonium bromide

Cat. No. B031415
CAS RN: 7333-63-3
M. Wt: 478.2 g/mol
InChI Key: BJDNCJGRAMGIRU-UHFFFAOYSA-M
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Description

“(4-Bromobutyl)triphenylphosphonium Bromide” is used in the synthesis of cell-penetrating peptoids with cationic side chains . It is also involved in various reactions such as azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .


Synthesis Analysis

The synthesis of “(4-Bromobutyl)triphenylphosphonium Bromide” involves various reactions. It is used as a reactant in azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .


Molecular Structure Analysis

The molecular formula of “(4-Bromobutyl)triphenylphosphonium Bromide” is C22H23Br2P . It is involved in C-H activation and β-elimination to produce an eight-membered ring system, and 1,3-dipolar cycloaddition of azides onto alkenes .


Chemical Reactions Analysis

“(4-Bromobutyl)triphenylphosphonium Bromide” is involved in various chemical reactions. These include azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .


Physical And Chemical Properties Analysis

“(4-Bromobutyl)triphenylphosphonium Bromide” is a white to pale cream powder . It has a melting point of 210-213 °C . The molecular formula is C22H23Br2P and the molecular weight is 478.20 g/mol .

Scientific Research Applications

Azidification

This compound can be used as a reactant in azidification . Azidification is a process that introduces an azide group into a molecule, which can be useful in various chemical reactions.

C-H Activation and β-Elimination

“(4-Bromobutyl)triphenylphosphonium bromide” can be involved in C-H activation and β-elimination to produce an eight-membered ring system . This can be particularly useful in the synthesis of cyclic compounds.

1,3-Dipolar Cycloaddition

This compound can participate in 1,3-dipolar cycloaddition of azides onto alkenes . This reaction is a powerful tool for the construction of five-membered heterocycles, which are prevalent in many natural products and pharmaceuticals.

Stereoselective SmI2-Mediated Coupling

“(4-Bromobutyl)triphenylphosphonium bromide” can be used in stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes . This reaction is useful in the synthesis of complex organic molecules.

Synthesis of D-Labeled Methylenecyclobutane

This compound can be used in the synthesis of D-labeled methylenecyclobutane . D-labeled compounds are important in various fields including medicinal chemistry, environmental science, and biochemistry.

Delivery of Pro-Apoptotic Peptides

“(4-Bromobutyl)triphenylphosphonium bromide” can be used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells . This has potential applications in cancer therapy.

Preparation of Ring Skeletons

This compound can be used in the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions . These reactions are fundamental in the synthesis of cyclic compounds.

Synthesis of Antimycobacterial Agents

“(4-Bromobutyl)triphenylphosphonium bromide” can be used in the synthesis of methyl alkenyl quinolones, which are antimycobacterial agents . This has potential applications in the treatment of mycobacterial infections, such as tuberculosis.

Mechanism of Action

Target of Action

It is known to be involved in various chemical reactions such as azidification, c-h activation, β-elimination, and 1,3-dipolar cycloaddition .

Mode of Action

(4-Bromobutyl)triphenylphosphonium bromide interacts with its targets through various chemical reactions. It participates in azidification, a process that introduces azide groups into a molecule . It also undergoes C-H activation and β-elimination to produce an eight-membered ring system . Additionally, it is involved in 1,3-dipolar cycloaddition of azides onto alkenes .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes . It also participates in the synthesis of D-labeled methylenecyclobutane

Result of Action

It is used in the synthesis of cell-penetrating peptoids with cationic side chains , suggesting it may have a role in modifying cellular permeability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Bromobutyl)triphenylphosphonium bromide. It is sensitive to moisture and should be stored under an inert atmosphere at room temperature . Its reactivity may also be affected by the presence of other chemical species in the reaction environment.

Safety and Hazards

“(4-Bromobutyl)triphenylphosphonium Bromide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

4-bromobutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDNCJGRAMGIRU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370017
Record name (4-Bromobutyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobutyl)triphenylphosphonium bromide

CAS RN

7333-63-3
Record name 7333-63-3
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Record name (4-Bromobutyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromobutyl)triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the structure of Triphenylphosphonium Cyclobutylide as determined by NMR and X-ray crystallography?

A1: NMR data of Triphenylphosphonium Cyclobutylide suggests a deviation from the typical planar carbanion geometry observed in unstrained phosphonium ylides []. X-ray crystallography confirms this, revealing an approximately tetrahedral onium center with the P-C bond inclined at 19.3° to the neighboring plane of the puckered cyclobutane ring []. Despite this non-planar geometry, the ylidic P-C bond maintains a length of 166.8(3) pm, indicating significant double bond character [].

Q2: How is (4-Bromobutyl)triphenylphosphonium bromide utilized in the synthesis of Triphenylphosphonium Cyclobutylide?

A2: (4-Bromobutyl)triphenylphosphonium bromide serves as the starting material in the synthesis of Triphenylphosphonium Cyclobutylide. Reacting it with sodium amide (NaNH2) in liquid ammonia facilitates an intramolecular cyclization reaction, yielding the target compound [].

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